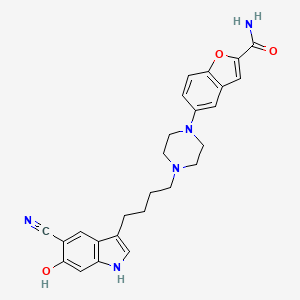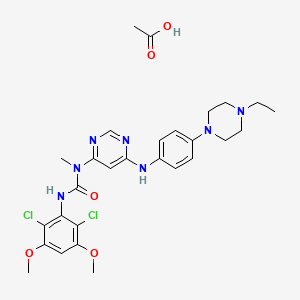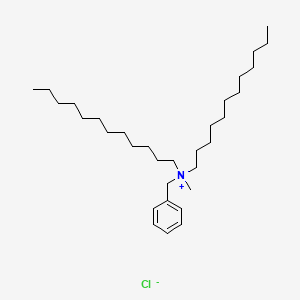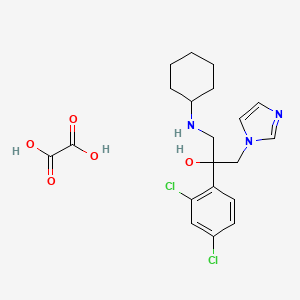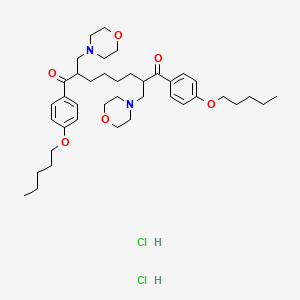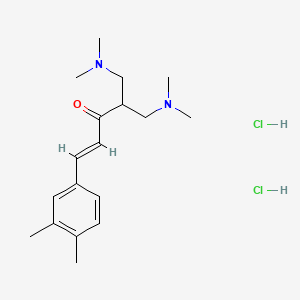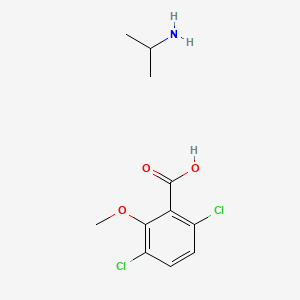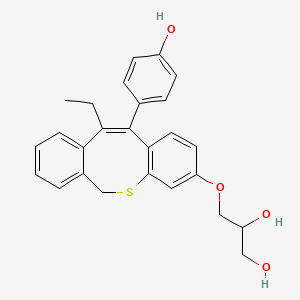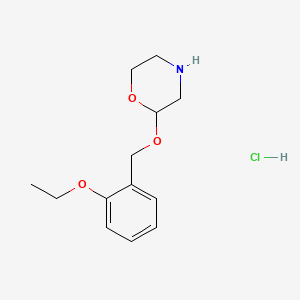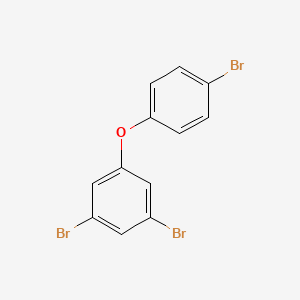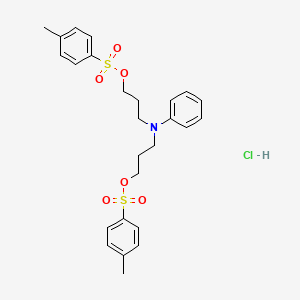
Hydroxyethylfurazepam glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyethylfurazepam glucuronide is a metabolite of hydroxyethylfurazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, and muscle relaxant properties. This compound is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility of drugs and facilitates their excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyethylfurazepam glucuronide typically involves the glucuronidation of hydroxyethylfurazepam. This process can be carried out enzymatically using uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant UGT enzymes. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, reaction time, and temperature. The product is then purified using techniques like solid-phase extraction and liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxyethylfurazepam glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of the parent compound .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in a buffered solution.
Major Products Formed:
Hydrolysis: Hydroxyethylfurazepam and glucuronic acid.
Conjugation: this compound.
Applications De Recherche Scientifique
Hydroxyethylfurazepam glucuronide has several applications in scientific research:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolic pathways and excretion profiles of benzodiazepines.
Toxicology: It helps in understanding the detoxification processes and potential toxic effects of benzodiazepines.
Drug Development: It aids in the development of new benzodiazepine derivatives with improved pharmacokinetic properties.
Clinical Diagnostics: It is used as a biomarker for the detection of benzodiazepine use in clinical and forensic toxicology.
Mécanisme D'action
Hydroxyethylfurazepam glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite that facilitates the excretion of hydroxyethylfurazepam from the body. The parent compound, hydroxyethylfurazepam, acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects .
Comparaison Avec Des Composés Similaires
- Flurazepam Glucuronide
- Oxazepam Glucuronide
- Temazepam Glucuronide
Comparison: Hydroxyethylfurazepam glucuronide is similar to other benzodiazepine glucuronides in terms of its formation through glucuronidation and its role in drug excretion. it is unique in its specific parent compound, hydroxyethylfurazepam, which has distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Propriétés
Numéro CAS |
17617-57-1 |
|---|---|
Formule moléculaire |
C23H22ClFN2O8 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22ClFN2O8/c24-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)25)26-10-16(28)27(15)7-8-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-6,9,18-21,23,29-31H,7-8,10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1 |
Clé InChI |
UTAZGQSBKFIKFR-KHYDEXNFSA-N |
SMILES isomérique |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


